2-Amino-2'-chloro-5-nitrobenzophenone
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-2'-chloro-5-nitrobenzophenone derivatives involves palladium-catalyzed oxidative C-H bond acylation of N-nitrosoanilines with toluene derivatives, showcasing a traceless approach to synthesize N-alkyl-2-aminobenzophenones. This process highlights the efficiency of using N-nitroso groups as directing groups and toluene derivatives as acyl precursors under mild conditions (Wu et al., 2014).
Molecular Structure Analysis
The structural features of 2-amino-5-nitrobenzophenone, a closely related compound, have been explored using vibrational spectroscopy, HF, and DFT calculations. The analyses reveal the molecule's stability, bioactivity potential, and charge transfer characteristics. Such studies are crucial for understanding the electronic and geometric configuration of 2-Amino-2'-chloro-5-nitrobenzophenone (Balachandran et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving 2-Amino-2'-chloro-5-nitrobenzophenone derivatives have been documented, demonstrating the compound's versatility in synthetic chemistry. For instance, the double functionalization of 2-amino-2′-hydroxy-1,1′-biaryls for the synthesis of nitro-dibenzofurans and benzofuro-indoles showcases the compound's reactivity and utility in creating complex heterocyclic structures (Kumar et al., 2015).
Physical Properties Analysis
The determination of 2-amino-5-nitrobenzophenone contamination in nitrazepam by low-temperature spectrophosphorimetry highlights the compound's unique phosphorescent properties at low temperatures, which can be utilized in analytical chemistry for detecting impurities in pharmaceutical products (Hornyák & Székelyhidi, 1980).
Chemical Properties Analysis
The chemical versatility of 2-Amino-2'-chloro-5-nitrobenzophenone is further illustrated by its involvement in the synthesis of various heterocyclic compounds. The compound's reactivity with α-oxocarboxylic acids, facilitated by tert-butyl nitrite, showcases a regioselective and efficient pathway to synthesize 2-aminobenzophenones, emphasizing its role in complex chemical transformations (Wang, Zhang, & Fan, 2018).
Scientific Research Applications
Environmental Biodegradation : The degradation of 2-chloro-5-nitrophenol into aminohydroquinone by Ralstonia eutropha JMP134, as investigated by Schenzle et al. (1999), highlights the use of the compound in environmental biodegradation studies (Schenzle et al., 1999).
Chemical Synthesis and Analysis : Various studies have focused on the synthesis and analysis of derivatives and related compounds. For example, Davidson et al. (1990) isolated a novel intermediate compound, N-(-(2-amino-5-nitrophenyl)benzylidene glycine), from the alkali-catalyzed hydrolysis of nitrazepam (Davidson et al., 1990). Similarly, Prasad et al. (2015) grew crystals of 2-amino-5-nitrobenzophenonium picrate, revealing its monoclinic system and optical properties (Prasad et al., 2015).
Anticancer Activity : Abbas et al. (2020) synthesized and studied 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its metal complexes, which showed moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020).
Crystallography and Materials Science : Jin and Wang (2013) investigated organic acid-base adducts involving 2-amino-4-chlorophenol, highlighting the role of hydrogen bonding in crystal packing (Jin & Wang, 2013). Additionally, Hornyák and Székelyhidi (1980) developed a method for determining 2-amino-5-nitrobenzophenone contamination in nitrazepam (Hornyák & Székelyhidi, 1980).
Spectroscopy and Vibrational Studies : A study by Balachandran et al. (2014) explored the structural features of 2-amino-5-nitrobenzophenone using vibrational spectroscopy, providing insights into molecular vibrations and charge transfer within the molecule (Balachandran et al., 2014).
Organic Electronics : García-López et al. (2014) synthesized and characterized organotin compounds derived from Schiff bases, which are potential materials for organic light-emitting diodes (OLEDs) (García-López et al., 2014).
Safety And Hazards
properties
IUPAC Name |
(2-amino-5-nitrophenyl)-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGBWVSVMLKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173927 | |
Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2'-chloro-5-nitrobenzophenone | |
CAS RN |
2011-66-7 | |
Record name | 2-Amino-5-nitro-2′-chlorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2011-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002011667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2'-chloro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2'-chloro-5-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.301 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-2'-CHLORO-5-NITROBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL4AJ2Z1GR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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